molecular formula C7H10OS B2925742 cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one CAS No. 118597-91-4

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one

Cat. No.: B2925742
CAS No.: 118597-91-4
M. Wt: 142.22
InChI Key: WGUHSXWRJNEGPK-OLQVQODUSA-N
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Description

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one (CAS: 1508068-71-0) is a bicyclic organic compound featuring a fused cyclopentane-thiophene ring system with a ketone group at the 5-position. Its molecular formula is C₇H₁₀OS, and it has a molecular weight of 142.22 g/mol . This compound is synthetically accessible through methods such as the treatment of 1,3-dimethyl-5,6-dihydro-4H-cyclopenta[c]thiophene-5-one with alkyl Grignard reagents, as demonstrated in studies focused on substituted cyclopenta[c]thiophenes . The sulfur atom in the thiophene ring contributes to its electronic properties, making it a valuable intermediate in pharmaceutical and materials chemistry.

Properties

IUPAC Name

(3aR,6aS)-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-7-1-5-3-9-4-6(5)2-7/h5-6H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUHSXWRJNEGPK-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CSCC2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CSC[C@@H]2CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, organometallic reagents.

Major Products Formed:

Scientific Research Applications

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Table 1: Physical Properties of Core Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol)
This compound 1508068-71-0 C₇H₁₀OS 142.22
Tetrahydro-1H-cyclopenta[c]furan-5(3H)-one 56000-23-8 C₇H₁₀O₂ 126.15

Table 2: Reactivity Comparison

Reaction Type Thiophene Derivative Reactivity Furan Derivative Reactivity
Electrophilic Substitution Moderate Low
Oxidation Resistant (S stabilizes ring) Prone to ring opening

Biological Activity

Introduction

cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The compound is characterized by a fused cyclopentane and thiophene ring system with a ketone functional group. This unique structure contributes to its distinct chemical properties and biological activities.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₈H₉OS
Molecular Weight155.22 g/mol
Functional GroupsKetone, Thiophene
Ring SystemFused cyclopentane and thiophene

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against a variety of pathogens, demonstrating efficacy in inhibiting bacterial growth.

  • Study Findings : In vitro assays revealed that the compound showed notable activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies, particularly utilizing the NCI's 60 human tumor cell line screening panel.

Case Studies

  • NCI Screening : A study assessed the cytotoxic effects of several derivatives of this compound on human tumor cell lines. Among them, some derivatives displayed significant antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-468 .
    • Cytotoxicity Results : Compounds derived from this compound exhibited IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with topoisomerase I (TOPO I), a critical enzyme involved in DNA replication and repair, thereby inducing cytotoxic effects in cancer cells .

Table 2: Summary of Biological Activities

Activity TypeResult Summary
AntimicrobialEffective against Gram-positive bacteria
AnticancerSignificant cytotoxicity against breast cancer cell lines
MechanismPotential interaction with TOPO I

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions using thiophene derivatives and cyclopentane precursors under controlled conditions. Common methods include:

  • Cyclization Reactions : Utilizing catalysts and solvents such as dichloromethane or toluene at elevated temperatures .

Table 3: Synthetic Routes

Reaction TypeConditions
CyclizationThiophene + Cyclopentane derivative + Catalyst
OxidationHydrogen peroxide or m-chloroperbenzoic acid
ReductionLithium aluminum hydride

Q & A

Q. What are the established synthetic routes for cis-Tetrahydro-1H-cyclopenta[c]thiophen-5(3H)-one, and what are their key experimental considerations?

  • Methodological Answer : The compound can be synthesized via:
  • Gewald’s Thiophene Synthesis : Cyclocondensation of ketones (e.g., cyclohexane-1,3-dione derivatives) with sulfur and cyanoacetates under basic conditions. Critical parameters include reaction temperature (60–80°C), solvent choice (DMF or ethanol), and stoichiometric control to avoid by-products like polysubstituted thiophenes .
  • C,O-Dialkylation of Meldrum’s Acid : This route involves alkylation of Meldrum’s acid with halogenated intermediates, followed by cyclization. Key challenges include regioselectivity and purification due to steric hindrance in the cyclopenta ring .
  • Experimental Tip : Monitor reaction progress via TLC and optimize quenching conditions to isolate the cis-isomer selectively.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the cis-configuration, with characteristic shifts for the thiophene ring protons (δ 6.8–7.2 ppm) and cyclopentane methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns, particularly for distinguishing regioisomers .
  • X-Ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. Ensure high-resolution data (<1.0 Å) to resolve potential disorder in the cyclopentane-thiophene junction .

Q. How can researchers optimize reaction yields for this compound in small-scale laboratory settings?

  • Methodological Answer :
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require careful drying to prevent hydrolysis.
  • Catalyst Screening : Lewis acids like ZnCl2_2 can accelerate cyclization steps but may complicate purification.
  • Scale-Down Adaptations : Use microwave-assisted synthesis for rapid heating/cooling cycles, reducing side reactions in low-volume setups .

Q. What are the thermodynamic properties of this compound, and how do they influence storage and handling?

  • Methodological Answer :
  • Thermal Stability : Differential Scanning Calorimetry (DSC) data indicate decomposition above 200°C, requiring storage under inert atmospheres at ≤4°C .
  • Hygroscopicity : The compound is moderately hygroscopic; store in desiccated environments to prevent hydration-induced structural changes .

Q. How can researchers validate the purity of synthesized batches?

  • Methodological Answer :
  • HPLC-PDA Analysis : Use a C18 column with acetonitrile/water gradients to detect impurities (<0.5% area).
  • Elemental Analysis : Match experimental C, H, S, and O percentages to theoretical values (e.g., C: 58.12%, H: 5.44%, S: 16.34%) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) aid in predicting the reactivity and electronic properties of this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and charge distribution. This reveals nucleophilic sites (e.g., thiophene sulfur) for functionalization .
  • Nonlinear Optical (NLO) Potential : Hyperpolarizability (β) calculations suggest applications in photonic devices, but experimental validation via Z-scan techniques is required .

Q. What strategies address contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer :
  • Meta-Analysis Framework : Compare reaction conditions across studies (e.g., Snyder (2003) vs. Gewald-based syntheses ). Variables like solvent polarity and catalyst loading often explain yield disparities.
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) to enforce cis-selectivity, mitigating racemization observed in high-temperature reactions .

Q. How can this compound serve as a precursor for bioactive or materials science applications?

  • Methodological Answer :
  • Pharmaceutical Derivatives : Functionalize the thiophene ring via Suzuki-Miyaura coupling to introduce aryl groups, enhancing binding affinity to viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) .
  • Polymer Chemistry : Incorporate into conjugated polymers via electropolymerization; monitor conductivity changes using cyclic voltammetry .

Q. What are the challenges in resolving crystallographic disorder in derivatives of this compound?

  • Methodological Answer :
  • Disorder Modeling : In SHELXL, apply restraints (e.g., SIMU/ISOR) to overlapping atoms in the cyclopentane ring. High-resolution synchrotron data (λ = 0.7 Å) improves model accuracy .
  • Twinned Crystals : Use PLATON’s TWINABS for data integration if twinning is detected (e.g., merohedral twinning) .

Q. How can machine learning (ML) optimize synthetic pathways for novel derivatives?

  • Methodological Answer :
  • Dataset Curation : Compile reaction data (yields, conditions) from Reaxys or SciFinder into ML models (e.g., random forests) to predict optimal catalysts/solvents .
  • Transfer Learning : Pre-train models on thiophene-like compounds to accelerate predictions for untested derivatives .

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